molecular formula C9H6ClFN2 B2988479 4-Chloro-8-fluoroquinolin-3-amine CAS No. 1602166-76-6

4-Chloro-8-fluoroquinolin-3-amine

Cat. No.: B2988479
CAS No.: 1602166-76-6
M. Wt: 196.61
InChI Key: SVRXLZLSKJPGFL-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoroquinolin-3-amine typically involves cyclization and cycloaddition reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic substitution of halogen atoms, such as replacing a diaza group with a fluoride ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-8-fluoroquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antiviral, and antineoplastic activities.

    Medicine: Investigated for its role in developing new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of liquid crystals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Uniqueness

4-Chloro-8-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which includes both chlorine and fluorine atoms. This combination enhances its biological activity and chemical stability compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-8-fluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRXLZLSKJPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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